molecular formula C20H16N2O6 B143573 1,3-Dibenzyloxy-4,6-dinitrobenzene CAS No. 134637-67-5

1,3-Dibenzyloxy-4,6-dinitrobenzene

Cat. No. B143573
M. Wt: 380.3 g/mol
InChI Key: FKDPHGNSRWHEKI-UHFFFAOYSA-N
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Description

1,3-Dibenzyloxy-4,6-dinitrobenzene is a chemical compound with the molecular formula C20H16N2O6 . It is used in the synthesis of other chemical compounds .


Synthesis Analysis

The synthesis of 1,3-Dibenzyloxy-4,6-dinitrobenzene involves the reaction of dihalogeno-dinitro-benzenes with arylmethanols in the presence of a base . Another method involves the nitration of 1,3-dichlorobenzene with a mixed acid of HNO3, H2SO4, and SO3 at 0 to 40° C in anhydrous H2SO4. The resulting 1,3-dichloro-4,6/2,4-dinitrobenzene isomeric mixture is then reacted with benzyl alcohol in the presence of a strong base at -15° C to +15° C and then at 20° to 40° C to give the dibenzyloxy compound .


Molecular Structure Analysis

The molecular structure of 1,3-Dibenzyloxy-4,6-dinitrobenzene consists of a benzene ring with two nitro groups (-NO2) and two benzyloxy groups (-OC6H5) attached to it .


Chemical Reactions Analysis

The 1,3-Dibenzyloxy-4,6-dinitrobenzene can be converted to 4,6-diaminoresorcinol by catalytic hydrogenation . The hydrogenation of 1,3-dinitrobenzenes to corresponding diamines has been studied over a Cu–Al mixed oxide catalyst in a flow reactor .


Physical And Chemical Properties Analysis

The molecular formula of 1,3-Dibenzyloxy-4,6-dinitrobenzene is C20H16N2O6, and it has an average mass of 380.351 Da .

Safety And Hazards

While specific safety data for 1,3-Dibenzyloxy-4,6-dinitrobenzene was not found, it’s important to note that dinitrobenzenes are generally considered hazardous. They can be fatal if swallowed, in contact with skin, or if inhaled. They may also cause damage to organs through prolonged or repeated exposure .

Future Directions

The synthesis of 1,3-Dibenzyloxy-4,6-dinitrobenzene and its derivatives has potential applications in the production of plastics, particularly polybenzoxazoles . Additionally, the study of its interactions with other compounds, such as its inhibition of adenosine deaminase, could provide insights into chemically-induced energy deprivation .

properties

IUPAC Name

1,5-dinitro-2,4-bis(phenylmethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O6/c23-21(24)17-11-18(22(25)26)20(28-14-16-9-5-2-6-10-16)12-19(17)27-13-15-7-3-1-4-8-15/h1-12H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKDPHGNSRWHEKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376444
Record name 1,3-DIBENZYLOXY-4,6-DINITROBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dibenzyloxy-4,6-dinitrobenzene

CAS RN

134637-67-5
Record name 1,3-DIBENZYLOXY-4,6-DINITROBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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